Trans-1,2,3,3A,5,9B-Hexahydro-Pyrrolo[3,4-C]Isoquinoline-4-Carboxylic Acid Tert-Butyl Ester
Overview
Description
Trans-1,2,3,3A,5,9B-Hexahydro-Pyrrolo[3,4-C]Isoquinoline-4-Carboxylic Acid Tert-Butyl Ester is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hexahydro-pyrrolo[3,4-c]isoquinoline core, which is a bicyclic structure, and a carboxylic acid tert-butyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-1,2,3,3A,5,9B-Hexahydro-Pyrrolo[3,4-C]Isoquinoline-4-Carboxylic Acid Tert-Butyl Ester typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-C]Isoquinoline Core: This step involves the cyclization of appropriate precursors under specific conditions, often using catalysts and solvents to facilitate the reaction.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a series of reactions, such as oxidation or carboxylation.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using acid catalysts to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Trans-1,2,3,3A,5,9B-Hexahydro-Pyrrolo[3,4-C]Isoquinoline-4-Carboxylic Acid Tert-Butyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Trans-1,2,3,3A,5,9B-Hexahydro-Pyrrolo[3,4-C]Isoquinoline-4-Carboxylic Acid Tert-Butyl Ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Trans-1,2,3,3A,5,9B-Hexahydro-Pyrrolo[3,4-C]Isoquinoline-4-Carboxylic Acid Tert-Butyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trans-1,2,3,3A,5,9B-Hexahydro-Pyrrolo[3,4-C]Isoquinoline-4-One: This compound shares a similar core structure but lacks the carboxylic acid tert-butyl ester group.
Trans-2-Benzyl-1,2,3,3A,4,9B-Hexahydro-Pyrrolo[3,4-C]Quinoline-5-Carboxylic Acid Tert-Butyl Ester: Another related compound with a benzyl group and a different substitution pattern.
Uniqueness
The uniqueness of Trans-1,2,3,3A,5,9B-Hexahydro-Pyrrolo[3,4-C]Isoquinoline-4-Carboxylic Acid Tert-Butyl Ester lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl (3aS,9bR)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]isoquinoline-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-10-11-6-4-5-7-12(11)13-8-17-9-14(13)18/h4-7,13-14,17H,8-10H2,1-3H3/t13-,14+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFNXAQBRRJDFV-UONOGXRCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C3C1CNC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2[C@H]3[C@H]1CNC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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